ethyl [4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]carbamate
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Overview
Description
Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted dihydropyrazino-benzimidazole core and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenyl group is then introduced via a coupling reaction, followed by the attachment of the ethyl carbamate group through carbamation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate involves its interaction with specific molecular targets. The chloro-substituted dihydropyrazino-benzimidazole core is believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
Uniqueness
Ethyl N-{4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN4O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-26-19(25)21-13-6-8-14(9-7-13)23-10-11-24-17(12-23)22-16-5-3-4-15(20)18(16)24/h3-9H,2,10-12H2,1H3,(H,21,25) |
InChI Key |
TVORKFHLCLSDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2 |
Origin of Product |
United States |
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